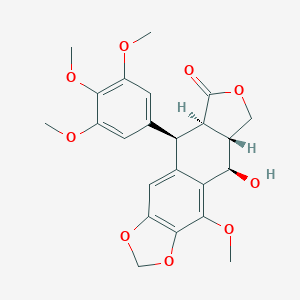
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide, commonly known as EPPS, is a sulfonamide compound that has been extensively studied for its applications in scientific research. EPPS is a zwitterionic buffer that has a pKa of 8.0 and is commonly used in biological and biochemical experiments due to its ability to maintain pH stability.
Mecanismo De Acción
EPPS acts as a buffer by maintaining a stable pH in solution. EPPS is a zwitterionic compound that can exist in both the protonated and deprotonated forms. As the pH of the solution changes, EPPS can donate or accept protons to maintain a stable pH.
Biochemical and Physiological Effects
EPPS has been shown to have minimal effects on biological systems. EPPS has been used in experiments involving cell culture and has been shown to have no significant effects on cell viability or growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPS has several advantages in laboratory experiments. EPPS has a high buffering capacity and can maintain pH stability in a wide range of pH values. EPPS is also water-soluble and can be easily added to solutions. However, EPPS has limitations in experiments that require a precise pH range, as its pKa of 8.0 may not be suitable for experiments that require a pH range of 7.0-7.5.
Direcciones Futuras
There are several future directions for the use of EPPS in scientific research. EPPS can be further studied for its applications in the isolation and purification of biological molecules. EPPS can also be studied for its potential use in drug delivery systems due to its water-solubility and minimal effects on biological systems. Additionally, EPPS can be studied for its potential applications in medical imaging and diagnostics.
Conclusion
In conclusion, EPPS is a sulfonamide compound that has been extensively studied for its applications in scientific research. EPPS has a high buffering capacity and can maintain pH stability in a wide range of pH values. EPPS has minimal effects on biological systems and has been used in experiments involving cell culture. EPPS has several future directions for its use in scientific research, including drug delivery systems and medical imaging.
Métodos De Síntesis
EPPS can be synthesized by reacting 4-aminobenzenesulfonamide with 1,2-diethylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction results in the formation of EPPS as a white crystalline powder.
Aplicaciones Científicas De Investigación
EPPS has been widely used in scientific research due to its ability to maintain pH stability in various biological and biochemical experiments. EPPS has been used as a buffer in experiments that involve the isolation and purification of proteins, DNA, RNA, and other biological molecules. EPPS has also been used as a buffer in electrophoresis and chromatography experiments.
Propiedades
Número CAS |
126826-74-2 |
|---|---|
Nombre del producto |
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
Fórmula molecular |
C18H26N4O2S |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
Clave InChI |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
SMILES isomérico |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
SMILES canónico |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
Sinónimos |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



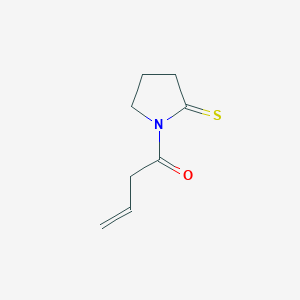


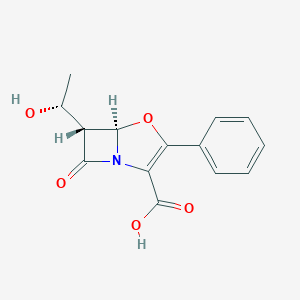
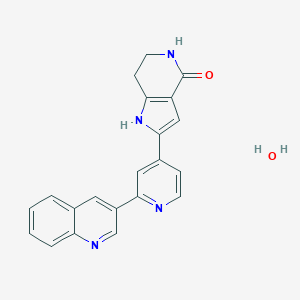

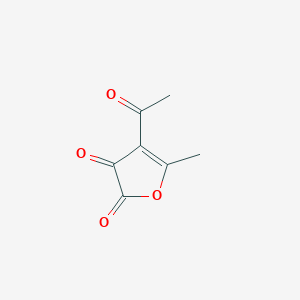

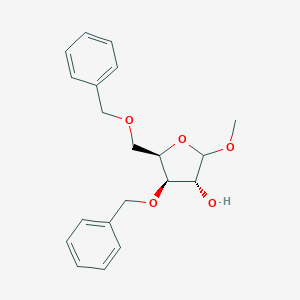
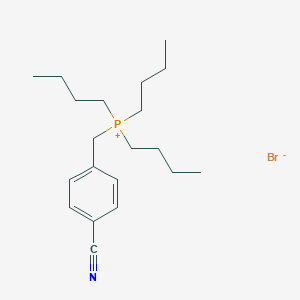

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

